4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid
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Description
4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6O4 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biocatalytic Production
Furan carboxylic acids, including derivatives like 4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid, have been identified as promising biobased building blocks in pharmaceutical and polymer industries. Research conducted by Jia et al. (2019) employed dual-enzyme cascade systems for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), demonstrating yields of more than 95% for the desired products. This enzymatic method benefits from H2O2 internal recycling, showcasing an efficient and environmentally friendly approach to producing these valuable chemicals (Jia et al., 2019).
Antimicrobial Activity
A study by Zanatta et al. (2007) synthesized a new series of furan-3-carboxamides, related to this compound, and evaluated their antimicrobial activity. This research found that some furan-3-carboxamides exhibited significant in vitro antimicrobial activity against a variety of microorganisms, including yeast, filamentous fungi, bacteria, and algae. This indicates the potential application of this compound derivatives in developing new antimicrobial agents (Zanatta et al., 2007).
Chemical Synthesis Applications
Buttery, Moursounidis, and Wege (1995) explored the synthesis of A,B-Diheteropentalenes via a tandem intramolecular Diels-Alder/Reverse Diels-Alder reaction sequence, applying it to the synthesis of Thieno[3,4-b]furan. This complex synthetic route involves this compound derivatives, showcasing their utility in constructing intricate molecular architectures. Such methodologies have broad applications in synthetic organic chemistry, offering pathways to diverse heterocyclic compounds (Buttery et al., 1995).
Biocatalyst Engineering for Chemical Production
In another application, Zhang et al. (2020) reported the biocatalytic production of furan carboxylic acids with high productivities by cofactor-engineered Escherichia coli cells. These engineered biocatalysts efficiently oxidized various aromatic aldehydes, including toxic furans, demonstrating the potential of this compound and its derivatives in biotechnological production processes (Zhang et al., 2020).
Properties
IUPAC Name |
4,6-dihydrofuro[3,4-b]furan-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-7(9)5-2-11-6-3-10-1-4(5)6/h2H,1,3H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARLSCVUZGILKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)OC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.